molecular formula C20H6Cl6N2NiO4 B15183211 2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel CAS No. 47726-62-5

2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel

Cat. No.: B15183211
CAS No.: 47726-62-5
M. Wt: 609.7 g/mol
InChI Key: KRASZLXTDSDRKM-UHFFFAOYSA-N
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Description

2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel is a complex organometallic compound It consists of a phenol derivative with multiple chlorine substitutions and a nickel coordination

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel typically involves multiple steps:

    Formation of the phenol derivative: The initial step involves the chlorination of phenol to obtain 2,4-dichlorophenol. This can be achieved using chlorine gas in the presence of a catalyst such as ferric chloride.

    Synthesis of the oxazolo-benzoxazole core: The next step involves the formation of the oxazolo[5,4-f][1,3]benzoxazole core. This can be synthesized through a cyclization reaction involving 3,5-dichloro-2-hydroxybenzaldehyde and an appropriate amine under acidic conditions.

    Coupling reaction: The final step involves coupling the chlorinated phenol derivative with the oxazolo-benzoxazole core. This can be achieved through a nucleophilic aromatic substitution reaction in the presence of a base such as potassium carbonate.

    Nickel coordination: The last step involves the coordination of nickel to the phenol derivative. This can be achieved by reacting the phenol derivative with a nickel salt, such as nickel chloride, in the presence of a suitable ligand.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and oxazole moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the chlorinated positions, potentially leading to dechlorination. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions. Common nucleophiles include amines and thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dechlorinated phenol derivatives.

    Substitution: Formation of substituted phenol derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metals, which can be used in catalytic reactions such as hydrogenation and polymerization.

Biology

In biology, the compound’s potential antimicrobial and antifungal properties are of interest. The multiple chlorine substitutions and nickel coordination may enhance its biological activity, making it a candidate for further investigation in drug development.

Medicine

In medicine, the compound’s potential as a therapeutic agent is being explored

Industry

In industry, the compound can be used as a precursor for the synthesis of advanced materials. Its unique structural features make it a valuable building block for the development of polymers, coatings, and other materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel involves its interaction with specific molecular targets. The multiple chlorine substitutions and nickel coordination allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenol: A simpler phenol derivative with two chlorine substitutions.

    3,5-dichloro-2-hydroxybenzaldehyde: A precursor used in the synthesis of the oxazolo-benzoxazole core.

    Nickel(II) chloride: A common nickel salt used in coordination chemistry.

Uniqueness

The uniqueness of 2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel lies in its complex structure, which combines multiple chlorine substitutions, a phenol derivative, and a nickel coordination. This unique combination of features allows it to exhibit a range of chemical and biological activities that are not observed in simpler compounds.

Properties

CAS No.

47726-62-5

Molecular Formula

C20H6Cl6N2NiO4

Molecular Weight

609.7 g/mol

IUPAC Name

2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel

InChI

InChI=1S/C20H6Cl6N2O4.Ni/c21-5-1-7(15(29)9(23)3-5)19-27-13-11(25)18-14(12(26)17(13)31-19)28-20(32-18)8-2-6(22)4-10(24)16(8)30;/h1-4,29-30H;

InChI Key

KRASZLXTDSDRKM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C2=NC3=C(O2)C(=C4C(=C3Cl)OC(=N4)C5=C(C(=CC(=C5)Cl)Cl)O)Cl)O)Cl)Cl.[Ni]

Origin of Product

United States

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